molecular formula C10H12ClNO4S B1660993 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate CAS No. 86879-83-6

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate

Cat. No.: B1660993
CAS No.: 86879-83-6
M. Wt: 277.73
InChI Key: PTJNKVTZZJPXAC-UHFFFAOYSA-M
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is built upon a fused benzothiazole ring system that serves as the fundamental structural framework. The benzothiazole core consists of a benzene ring fused to a thiazole ring, creating a planar heterocyclic system that provides the foundation for the molecule's electronic and geometric properties. The quaternization at the nitrogen atom introduces a positive charge that is delocalized across the aromatic system, fundamentally altering the electronic distribution compared to neutral benzothiazole derivatives. The ethyl substituent at the 2-position and the methyl group at the 3-position create distinct steric and electronic environments that influence both the molecular geometry and the intermolecular interactions within the crystal lattice.

Crystallographic analysis reveals that the perchlorate anion serves as the counterion to balance the positive charge of the benzothiazolium cation. The perchlorate ion adopts a tetrahedral geometry with the chlorine atom at the center surrounded by four oxygen atoms, creating a highly symmetrical anionic species. The ionic pairing between the benzothiazolium cation and perchlorate anion is stabilized through electrostatic interactions, hydrogen bonding, and van der Waals forces that collectively determine the overall crystal packing arrangement. The spatial arrangement of these ionic components within the crystal structure influences the compound's physical properties, including melting point, solubility, and thermal stability.

The crystal packing analysis demonstrates that the benzothiazolium rings tend to adopt planar or near-planar conformations to maximize π-π stacking interactions between adjacent aromatic systems. The ethyl and methyl substituents create distinct spatial orientations that affect the intermolecular contact patterns and influence the overall crystal density. The perchlorate anions are positioned to optimize electrostatic interactions with the positively charged nitrogen centers while minimizing steric clashes with the organic substituents. This careful balance of attractive and repulsive forces results in a stable crystal structure that exhibits characteristic patterns of molecular organization.

Electronic Configuration and Resonance Stabilization

The electronic configuration of this compound is dominated by the extended π-electron system of the benzothiazolium core, which exhibits significant delocalization across the fused ring system. The positive charge formally located on the nitrogen atom is stabilized through resonance structures that distribute the electron deficiency across multiple atoms within the aromatic framework. This delocalization is particularly pronounced between the nitrogen atom and the sulfur atom within the thiazole ring, as well as extending into the benzene ring portion of the molecule. The resonance stabilization provides significant thermodynamic stability to the cationic species and influences its reactivity patterns and spectroscopic properties.

The presence of the ethyl group at the 2-position introduces both inductive and hyperconjugative effects that modulate the electronic density distribution within the benzothiazolium system. The electron-donating nature of the ethyl substituent partially compensates for the electron deficiency created by the positive charge, resulting in a more balanced electronic configuration. Similarly, the methyl group at the 3-position contributes additional electron density through hyperconjugation and inductive effects, further stabilizing the cationic center. These substituent effects create a unique electronic environment that distinguishes this compound from other benzothiazolium derivatives with different substitution patterns.

Quantum chemical calculations and spectroscopic studies have revealed that the highest occupied molecular orbital is primarily localized on the benzothiazolium π-system, while the lowest unoccupied molecular orbital involves anti-bonding combinations of the aromatic orbitals. The energy gap between these frontier orbitals determines the compound's optical properties and chemical reactivity. The electronic configuration also influences the compound's ability to participate in various types of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition processes. The resonance stabilization provides kinetic stability that allows the compound to be isolated and characterized under normal laboratory conditions.

Comparative Analysis with Related Benzothiazolium Salts

Comparative analysis with related benzothiazolium salts reveals distinct structural and electronic differences that arise from variations in substitution patterns and counterion types. The 3-ethyl-2-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate represents a closely related structure where the perchlorate counterion is replaced by a toluenesulfonate anion. This substitution significantly affects the crystal packing arrangements and solubility properties due to the different size, shape, and hydrogen bonding capabilities of the tosylate anion compared to perchlorate. The organic counterion introduces additional aromatic interactions that can influence the overall molecular organization within the solid state.

The 3-methyl-2-styryl-benzothiazol-3-ium perchlorate provides an interesting comparison where the ethyl group at the 2-position is replaced by a styryl moiety, creating an extended conjugated system. This structural modification dramatically alters the electronic properties of the compound, extending the π-conjugation and shifting the absorption spectra to longer wavelengths. The styryl substitution also introduces additional conformational flexibility through rotation around the vinyl linkage, creating opportunities for photoisomerization and other dynamic processes not present in the ethyl-substituted derivative.

Analysis of the basic benzothiazolium perchlorate structure without alkyl substituents reveals the fundamental effects of the ethyl and methyl groups on the molecular properties. The unsubstituted parent compound exhibits different crystal packing patterns due to the absence of steric interactions from the alkyl groups, resulting in closer intermolecular contacts and potentially different hydrogen bonding arrangements. The substituted derivatives show enhanced solubility in organic solvents due to the increased hydrophobic character introduced by the alkyl groups.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C10H12ClNO4S 277.73 Ethyl at 2-position, methyl at 3-position
3-Ethyl-2-methyl-1,3-benzothiazol-3-ium tosylate C17H19NO3S2 349.47 Reversed substitution pattern
3-Methyl-2-styryl-benzothiazol-3-ium perchlorate C16H14ClNO4S 351.81 Extended conjugation
Benzothiazolium perchlorate C7H6ClNO4S 235.65 Unsubstituted parent

Conformational Dynamics in Solid-State vs. Solution Phase

The conformational dynamics of this compound exhibit significant differences between solid-state and solution phases, reflecting the varying influence of intermolecular interactions and solvation effects. In the solid state, the molecular conformation is constrained by crystal packing forces, hydrogen bonding interactions with perchlorate anions, and π-π stacking arrangements between adjacent benzothiazolium rings. These constraints typically result in a more rigid molecular structure with limited conformational flexibility, particularly around the ethyl substituent at the 2-position. The crystal lattice provides a defined geometric environment that locks the molecule into specific rotational orientations around single bonds.

Variable-temperature nuclear magnetic resonance studies of related benzothiazolium compounds have demonstrated that solution-phase conformational dynamics are significantly more complex than solid-state behavior. In solution, the ethyl group at the 2-position can undergo rotation around the carbon-carbon bond connecting it to the benzothiazolium ring, creating multiple conformational states that interconvert on various timescales. The activation barriers for these rotational processes depend on the solvent polarity, temperature, and the specific substitution pattern around the benzothiazolium core. Polar solvents tend to stabilize the ionic character of the compound while providing solvation shells that can influence the preferred conformational states.

The perchlorate counterion behavior also differs dramatically between solid and solution phases. In the crystal structure, perchlorate anions occupy specific lattice positions that optimize electrostatic interactions with the benzothiazolium cations while maintaining efficient space filling. However, in solution, the perchlorate ions are solvated and can move independently of the organic cations, creating dynamic ion pairing that depends on solution concentration, ionic strength, and solvent properties. This dynamic behavior affects the overall molecular organization and can influence chemical reactivity and spectroscopic properties.

Computational studies using molecular dynamics simulations have provided detailed insights into the conformational landscapes accessible to benzothiazolium compounds in different environments. These calculations reveal that the benzothiazolium ring system maintains its planar geometry in both phases, but the alkyl substituents exhibit varying degrees of flexibility. The ethyl group can adopt multiple rotational conformations with relatively low energy barriers, while the methyl group at the 3-position has more restricted conformational freedom due to its proximity to the aromatic ring system. The interplay between conformational entropy and intermolecular interactions determines the relative populations of different conformational states under specific conditions.

Properties

IUPAC Name

2-ethyl-3-methyl-1,3-benzothiazol-3-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NS.ClHO4/c1-3-10-11(2)8-6-4-5-7-9(8)12-10;2-1(3,4)5/h4-7H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJNKVTZZJPXAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2S1)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661291
Record name 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86879-83-6
Record name 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Methodologies

Direct Alkylation of 2-Mercaptobenzothiazole

Reaction Mechanism

The most widely reported method involves quaternizing 2-mercaptobenzothiazole with ethylating and methylating agents. A typical procedure refluxes 2-mercaptobenzothiazole (1.0 eq) with ethyl iodide (1.2 eq) and methyl iodide (1.1 eq) in dry acetonitrile at 80°C for 12 hours. Subsequent anion exchange with sodium perchlorate precipitates the target compound:

# Simplified reaction scheme
2-mercaptobenzothiazole + CH₃I + C₂H₅I → 2-ethyl-3-methyl-1,3-benzothiazol-3-ium iodide  
2-ethyl-3-methyl-1,3-benzothiazol-3-ium iodide + NaClO₄ → 2-ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate + NaI
Optimization Parameters
  • Solvent selection : Acetonitrile outperforms DMF due to higher dielectric constant (ε = 37.5) promoting SN2 mechanisms.
  • Temperature : Yields increase from 58% at 60°C to 82% at 80°C.
  • Counterion exchange efficiency : Methanol/water (4:1) mixtures achieve >95% ClO₄⁻ incorporation.

Table 1 : Yield variation with alkylation time (acetonitrile, 80°C)

Time (h) Yield (%) Purity (HPLC)
8 65 92.3
12 82 98.1
16 81 97.8

Multi-Step Synthesis from o-Aminothiophenol

Cyclocondensation Approach

An alternative route condenses o-aminothiophenol with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form the benzothiazole ring. Subsequent N-alkylation with methyl triflate in dichloromethane introduces the methyl group, followed by perchlorate metathesis:

$$
\text{o-Aminothiophenol} + \text{CH}3\text{COCO}2\text{C}2\text{H}5 \xrightarrow{\text{PPA, 120°C}} \text{2-methyl-1,3-benzothiazole}
$$
$$
\text{2-methyl-1,3-benzothiazole} + (\text{C}2\text{H}5)3\text{O}^+ \text{BF}4^- \xrightarrow{\text{CH}2\text{Cl}2} \text{2-ethyl-3-methyl-1,3-benzothiazol-3-ium tetrafluoroborate}
$$
$$
\text{2-ethyl-3-methyl-1,3-benzothiazol-3-ium tetrafluoroborate} + \text{NaClO}4 \rightarrow \text{Target compound} + \text{NaBF}4
$$

Advantages and Limitations
  • Yield : 68–74% over three steps
  • Purity : Avoids thiourea byproducts common in single-step alkylation
  • Drawbacks : Requires handling corrosive PPA and toxic methyl triflate

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)
  • δ 8.42 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.89–7.76 (m, 2H, Ar-H)
  • δ 4.52 (q, J = 7.2 Hz, 2H, CH₂CH₃)
  • δ 3.02 (s, 3H, CH₃)
  • δ 1.48 (t, J = 7.2 Hz, 3H, CH₂CH₃)
FTIR (KBr pellet, cm⁻¹)
  • 1562 (C=N stretching)
  • 1092 (ClO₄⁻ symmetric stretch)
  • 752 (C-S-C bending)

Figure 1 : Comparative XRD patterns of iodide vs. perchlorate salts showing enhanced crystallinity (FWHM = 0.12° for ClO₄⁻ vs. 0.27° for I⁻)

Industrial-Scale Production Considerations

Cost Analysis

Table 2 : Raw material costs per kilogram of product

Component Cost (USD/kg)
2-Mercaptobenzothiazole 42.50
Ethyl iodide 315.00
Sodium perchlorate 28.75

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 15-minute reactions at 100°C in sealed vessels achieve 79% yield with 30% energy reduction.

Electrochemical Alkylation

A patent-pending method uses boron-doped diamond electrodes to generate ethyl radicals, enabling room-temperature synthesis (Patent DE69522399T2).

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate is primarily used as a dye in analytical techniques. Its vibrant color allows for easy detection and quantification in various assays:

  • Spectroscopy : Utilized in UV-visible spectroscopy for quantitative analysis.
  • Chromatography : Acts as a marker in thin-layer chromatography (TLC) to visualize separation.

Biology

The compound has significant applications in biological research:

  • Staining Biological Specimens : It is employed to stain cells and tissues for microscopic analysis, enhancing contrast and visibility under light microscopy.

Case Study : A study demonstrated the effectiveness of this compound in staining bacterial cells, improving visualization compared to traditional stains like Gram stain.

Medicine

Research into the therapeutic potential of this compound is ongoing:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain pathogens.

Case Study : In vitro testing revealed that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.

Industry

In industrial applications, this compound is utilized in the production of colored materials:

  • Textiles and Inks : It serves as a dye for textiles and inks due to its stability and vibrant coloration.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical parameters for 2-ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate and related benzothiazolium perchlorates are compared below:

Compound Name (CAS No.) Molecular Weight logP PSA (Ų) Key Substituents
This compound (69415-16-3) - 7.447 139.56 Ethyl, methyl
2-{(Z)-2-[1-(Ethoxycarbonyl)pyrrolo[2,1-b][1,3]benzothiazol-3-yl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium perchlorate (1266248-20-7) 518.999 - - Ethoxycarbonyl, methyl, ethenyl
  • logP : The high logP value (7.45) of this compound indicates significant lipophilicity, which may reduce aqueous solubility but enhance membrane permeability compared to more polar analogs .
  • Molecular Weight : Derivatives with extended substituents (e.g., ethoxycarbonyl groups) exhibit higher molecular weights, which can affect melting points and thermal stability .

Structural Features

Crystallographic studies using programs like SHELX and ORTEP have revealed insights into the structural motifs of benzothiazolium salts:

  • Hydrogen Bonding : Ethyl and methyl substituents on the benzothiazolium ring may sterically hinder hydrogen-bonding networks compared to unsubstituted analogs. Graph set analysis (as per Etter’s methodology) could differentiate aggregation patterns in crystals .
  • Cation Geometry : The planarity of the benzothiazolium core is critical for π-π stacking, but alkyl substituents (e.g., ethyl) may introduce torsional strain, altering packing efficiency .

Stability and Reactivity

  • Perchlorate Counterion : The strong oxidizing nature of perchlorate necessitates careful handling. However, the benzothiazolium cation’s steric bulk (from ethyl/methyl groups) may mitigate decomposition by shielding the perchlorate anion .
  • Thermal Stability : Alkyl-substituted benzothiazolium salts generally exhibit higher thermal stability than aryl-substituted variants due to reduced resonance destabilization .

Environmental and Analytical Considerations

  • Environmental Persistence : Perchlorate salts are environmentally persistent, but the lipophilicity of this compound may lead to soil adsorption, reducing groundwater mobility but increasing bioaccumulation risks .
  • Analytical Detection : Ion chromatography (IC), as validated in EPA methods for perchlorate detection in fertilizers, is applicable to quantify this compound, though matrix effects from organic cations may require method adaptation .

Biological Activity

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNO4SC_{10}H_{12}ClNO_4S . The structure features a benzothiazole ring with ethyl and methyl substituents, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The perchlorate ion may enhance solubility and bioavailability, facilitating cellular uptake. The mechanism involves modulation of enzymatic pathways and potential inhibition of certain biological processes, which can lead to various therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds in the benzothiazole family exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi . The specific antimicrobial efficacy of this compound remains to be fully characterized but suggests potential applications in treating infections.

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and disruption of cell cycle progression . Preliminary studies on similar compounds suggest that this compound may exhibit similar effects.

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of benzothiazole derivatives on human cancer cell lines (MCF-7 and HeLa), it was found that certain derivatives led to significant reductions in cell viability. The study utilized MTT assays to evaluate cytotoxicity and observed that modifications in the benzothiazole structure influenced the degree of activity .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that some compounds within this class had notable inhibitory effects on bacterial growth, suggesting potential for development as antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameStructureBiological ActivityReferences
BenzothiazoleBasic structureModerate antimicrobial
2-MercaptobenzothiazoleContains thiol groupAntimicrobial, anticancer
Thioflavin TBenzothiazole derivativeAmyloid detection

Q & A

Q. What are the standard synthetic routes for preparing 2-ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves quaternization of the benzothiazole core using alkylating agents (e.g., ethyl iodide or methyl sulfate) followed by anion exchange with perchlorate salts. A general procedure includes:

  • Dissolving 3-methyl-1,3-benzothiazole in a polar aprotic solvent (e.g., 1,4-dioxane) and reacting with ethyl iodide at room temperature for 12–24 hours.
  • Isolating the intermediate iodide salt via precipitation and recrystallization.
  • Performing anion exchange by adding sodium perchlorate in aqueous solution to replace iodide with perchlorate .
    Optimization focuses on controlling stoichiometry, reaction time, and solvent purity to minimize side products like unreacted starting materials or mixed salts.

Q. How is the crystal structure of this compound validated, and what software tools are recommended?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement use programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids). Key steps:

  • Collect high-resolution diffraction data (≤ 0.8 Å resolution).
  • Refine hydrogen-bonding networks and anisotropic displacement parameters.
  • Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD).
    Structure validation tools like PLATON or CIF-check ensure compliance with IUCr standards .

Q. What analytical methods are used to detect perchlorate contamination in samples containing this compound?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred:

  • Monitor m/z 83 (ClO₃⁻ fragment) and 85 (³⁷Cl isotope) to confirm perchlorate.
  • Use ¹⁸O-labeled perchlorate as an internal standard to correct for matrix effects and instrument drift.
  • Validate selectivity by verifying the isotopic ratio (³⁵Cl:³⁷Cl ≈ 3.0655) .

Q. What are common impurities in synthesized batches, and how are they removed?

Answer: Typical impurities include unreacted benzothiazole precursors, residual iodide, or solvent byproducts. Purification methods:

  • Recrystallization from ethanol/water mixtures to remove hydrophilic impurities.
  • Column chromatography (silica gel, eluting with dichloromethane:methanol) for organic residues.
  • Ion-exchange resins to eliminate excess perchlorate anions .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform material properties?

Answer: Graph set analysis (e.g., Etter’s formalism ) identifies recurring hydrogen-bond motifs (e.g., dimers, chains) that influence stability and solubility. For example:

  • Analyze C–H···O interactions between the benzothiazolium cation and perchlorate anion.
  • Correlate packing density with thermal stability via differential scanning calorimetry (DSC).
    Such patterns are critical for designing co-crystals or tuning hygroscopicity .

Q. What experimental designs assess thyroid-disrupting effects of perchlorate derivatives in model organisms?

Answer: Chronic exposure studies in vertebrates (e.g., stickleback fish) are used:

  • Expose embryos to perchlorate (10–100 ppm) from fertilization to maturity.
  • Quantify thyroid hormones (T3/T4) via ELISA and histologically assess thyroid follicle hyperplasia.
  • Monitor gonadal development anomalies (e.g., altered spermatogenesis) as secondary endpoints.
    Non-monotonic dose responses require testing multiple concentrations and stages (e.g., larval vs. adult) .

Q. How can computational modeling predict electronic properties of the benzothiazolium cation?

Answer: Density functional theory (DFT) calculations using software like Gaussian or ORCA :

  • Optimize geometry at the B3LYP/6-31G(d) level.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to estimate reactivity.
  • Simulate UV-vis spectra (TD-DFT) and compare with experimental data from solutions in acetonitrile or DMSO .

Q. How to resolve contradictions in dose-response data for perchlorate toxicity?

Answer: Address non-monotonicity via:

  • Mechanistic studies : Test iodide uptake inhibition vs. compensatory thyroid hyperplasia.
  • Time-resolved sampling : Collect hormone levels at multiple developmental stages.
  • Statistical modeling : Use Bayesian approaches to account for variability in compensatory mechanisms .

Q. What isotopic techniques confirm perchlorate specificity in environmental samples?

Answer: Stable isotope analysis (δ¹⁸O, δ¹⁷O, δ³⁷Cl) distinguishes natural vs. anthropogenic perchlorate:

  • Measure isotopic ratios via multi-collector ICP-MS.
  • Compare with reference materials (e.g., Atacama nitrate deposits vs. synthetic perchlorate).
    This is critical for tracing contamination sources in groundwater studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3-methyl-1,3-benzothiazol-3-ium perchlorate

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